![molecular formula C10H18N2O4S B2656553 tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide CAS No. 1823230-79-0](/img/structure/B2656553.png)
tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide” belongs to the class of organic compounds known as isothiazoles . Isothiazoles are compounds containing an isothiazole ring, which is a five-membered aromatic ring with one nitrogen atom, one sulfur atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,4-d]isothiazole ring, which is a bicyclic compound containing a pyrrole ring fused to an isothiazole ring . The tert-butyl group is a bulky substituent that could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The isothiazole ring is aromatic and might participate in electrophilic aromatic substitution reactions . The tert-butyl group is quite inert but could be involved in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isothiazole ring could contribute to its aromaticity and stability . The tert-butyl group could influence its solubility and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Structural Insights Research has led to the development of methods for synthesizing compounds related to tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide. For instance, studies have explored the preparation of tetra-tert-butylpyrazole and tetra-tert-butylthiophene, starting from cycloalkyne derivatives and concluding with reductive desulfurization steps (Krebs et al., 1992). Similarly, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate involved the mixed anhydride method, with the final structure confirmed by X-ray diffraction (Naveen et al., 2007).
Catalysis and Multicomponent Reactions Palladium-catalyzed reactions involving propargyl carbonates, isocyanides, and alcohols or water have been developed to afford polysubstituted aminopyrroles and their bicyclic analogues, showcasing the versatility of related compounds in facilitating complex organic transformations (Qiu, Wang, & Zhu, 2017). This research highlights the compound's potential in switchable synthesis processes.
Crystal Structure Analysis The detailed crystal structure analysis of compounds related to tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide helps in understanding their conformational and electronic properties. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate provides insights into its mirror symmetry and the conformation of the hexahydropyrimidine ring (Dong et al., 1999).
Functionalization and Applications Research into the functionalization of related compounds has shown their application in synthesizing new materials and intermediates with potential pharmacological relevance. For instance, the efficient and scalable synthesis of tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate demonstrates the role of these compounds in producing essential pharmacophores (Bahekar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 1,1-dioxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-d][1,2]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-10(2,3)16-9(13)12-5-7-4-11-17(14,15)8(7)6-12/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYRCSJRCYPTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNS(=O)(=O)C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl tetrahydro-2H-pyrrolo[3,4-d]isothiazole-5(3H)-carboxylate 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

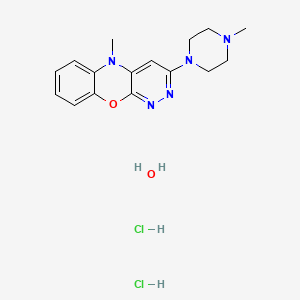

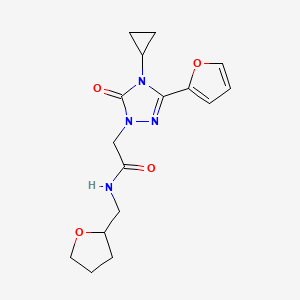
![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)
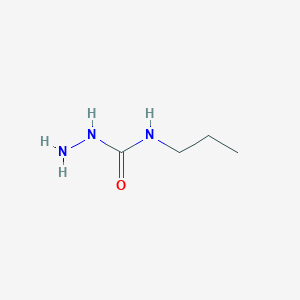
![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)

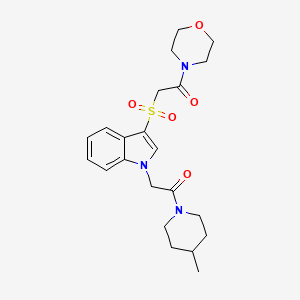
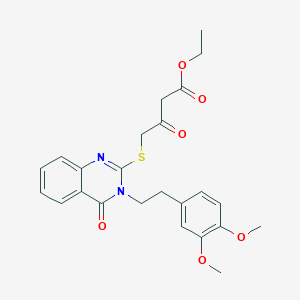
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)
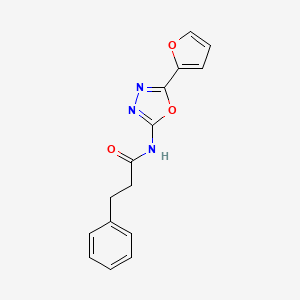
![3-Methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione](/img/structure/B2656489.png)
